1-Bromo-4-chloro-2,5-dimethylbenzene
Overview
Description
“1-Bromo-4-chloro-2,5-dimethylbenzene” is a chemical compound with the molecular formula C8H8BrCl . It has a molecular weight of 219.51 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction . Another example is the synthesis of 1-Bromo-4-chloro-2-methylbenzene from 4-Bromo-3-methylaniline .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-chloro-2,5-dimethylbenzene” is 1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.
Chemical Reactions Analysis
While specific reactions involving “1-Bromo-4-chloro-2,5-dimethylbenzene” are not mentioned in the search results, bromochlorobenzenes are known to undergo various types of reactions. For example, they can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
“1-Bromo-4-chloro-2,5-dimethylbenzene” is a solid at room temperature .
Scientific Research Applications
1. Synthesis of Sulfur-Functionalized Quinone Derivatives
1-Bromo-4-chloro-2,5-dimethylbenzene has been explored in the synthesis of sulfur-containing quinone derivatives. This involves the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and further conversion to these derivatives (Aitken et al., 2016).
2. Halogenation Studies
The compound has been involved in studies of ring halogenations of polyalkylbenzenes. This research uses 1-bromo-2,5-pyrrolidinedione with acidic catalysts, providing insights into the selectivity and efficiency of the halogenation process (Bovonsombat & Mcnelis, 1993).
3. Chromatographic Analysis
It has been subject to chromatographic analysis, particularly in studying the separation and identification of chloro derivatives of 1,4-dimethylbenzene. This research helps in understanding the physico-chemical properties and boiling points of such compounds (Bermejo, Blanco, & Guillén, 1985).
4. Pharmaceutical Intermediate Manufacturing
The compound is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, which are significant in diabetes therapy. Its synthesis from dimethyl terephthalate demonstrates its role in the pharmaceutical industry (Zhang et al., 2022).
5. Reaction Kinetics Study
It has been used in experimental and theoretical studies to understand the reaction kinetics of benzylic bromination reactions. Such studies are crucial for developing efficient synthetic pathways in organic chemistry (Villalba et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-chloro-2,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYWTLIMGCRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592428 | |
Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2,5-dimethylbenzene | |
CAS RN |
85072-44-2 | |
Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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